

# Application Note: Continuous Flow Synthesis for HIV Protease Inhibitor Building Blocks

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## Compound of Interest

Compound Name: (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

CAS No.: 150935-37-8

Cat. No.: B586806

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## Abstract

This application note details the transition of critical HIV Protease Inhibitor (PI) synthetic steps from batch to continuous flow processing. We focus on two high-risk/high-precision modules: (1) The safe, in-situ generation of diazomethane for the synthesis of chiral

-chloroketones (the universal "warhead" precursor for Darunavir and Atazanavir), and (2) The multi-step synthesis of the Atazanavir biaryl hydrazine intermediate. These protocols demonstrate superior safety profiles, enhanced stereocontrol, and significant reductions in process time compared to traditional batch methods.

## Introduction: The Flow Advantage in Antiretrovirals

HIV Protease Inhibitors (PIs) such as Darunavir and Atazanavir share complex peptidomimetic cores derived from chiral amino acids. Batch synthesis of these cores is plagued by two major bottlenecks:

- Safety Hazards: The Arndt-Eistert homologation, essential for extending the amino acid carbon chain, typically requires diazomethane ( ), a volatile, toxic, and explosive reagent.[1]

- Thermal Instability: Intermediates like mixed anhydrides and hydrazones are prone to degradation or racemization under prolonged batch processing times.

Continuous flow chemistry resolves these issues by minimizing the active volume of hazardous reagents (Process Intensification) and providing precise residence time control to outrun degradation kinetics.

## Module 1: Safe Synthesis of Chiral $\alpha$ -Chloro ketones

Target: Phenylalanine-derived

$\alpha$ -chloro ketone (Key intermediate for Darunavir/Atazanavir). Mechanism: Arndt-Eistert Homologation via in-situ Diazomethane.

### The "Tube-in-Tube" Diazomethane Strategy

Handling isolated diazomethane in batch is restricted at scale due to explosion risks. In this protocol, we utilize a Tube-in-Tube reactor.<sup>[1][2]</sup>

- Inner Tube: Gas-permeable Teflon AF-2400.
- Outer Tube: Impermeable PTFE.
- Principle: Diazomethane is generated in the inner channel and permeates through the membrane into the outer channel containing the substrate. The toxic gas never exists in a headspace, effectively eliminating explosion risk.

## Experimental Protocol

Reagents:

- Feed A: N-Boc-L-Phenylalanine (0.5 M) + N-Methylmorpholine (NMM) in THF.
- Feed B: Isobutyl chloroformate (IBCF) (0.55 M) in THF.
- Feed C (Generator): Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) in DMF.
- Feed D (Activator): KOH (aq).

- Feed E (Quench): Anhydrous HCl (4 M in Dioxane).

#### Workflow:

- Mixed Anhydride Formation: Feed A and Feed B are mixed at 0°C (Residence time: 10s) to form the mixed anhydride.
- Diazomethane Generation: Feed C and Feed D are pumped into the inner tube of the reactor.

gas is generated and crosses the membrane.

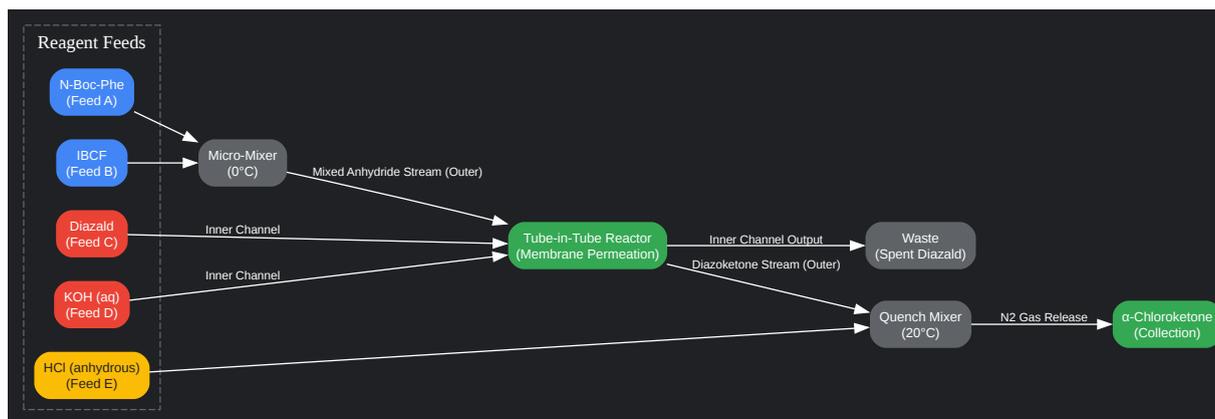
- Diazoketone Formation: The mixed anhydride (flowing in the outer tube) reacts with the permeating

to form the

-diazoketone.[3]

- Chlorination: The stream is mixed with Feed E (HCl) to convert the diazoketone to the -chloroketone immediately.

## Process Diagram (Graphviz)



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Figure 1: Tube-in-Tube reactor setup for the safe handling of diazomethane in the synthesis of HIV PI building blocks.

## Module 2: Multistep Synthesis of Atazanavir Biaryl Hydrazine

Target: Biaryl Hydrazine Intermediate (Precursor to Atazanavir).[4] Challenge: Handling solids (hydrazones) and performing sequential organometallic steps without isolation.

### The Integrated Workflow

This protocol couples a Palladium-catalyzed Suzuki-Miyaura reaction directly to a hydrazine condensation, followed by hydrogenation.[4][5][6][7]

#### Step 1: Suzuki Coupling

- Substrates: 2-chloropyridine derivative + Phenylboronic acid.

- Catalyst:  
  
(homogenous).
- Conditions: 120°C, 10 min residence time.
- Innovation: Use of a back-pressure regulator (BPR) allows superheating solvents above their boiling points to accelerate kinetics.

#### Step 2: Hydrazone Formation

- Reagent: Boc-Hydrazine.[4]
- Conditions: The output of Step 1 is mixed directly with hydrazine.
- Critical Parameter: Temperature control at 60°C prevents the precipitation of the hydrazone intermediate, which can clog microchannels.

#### Step 3: Hydrogenation

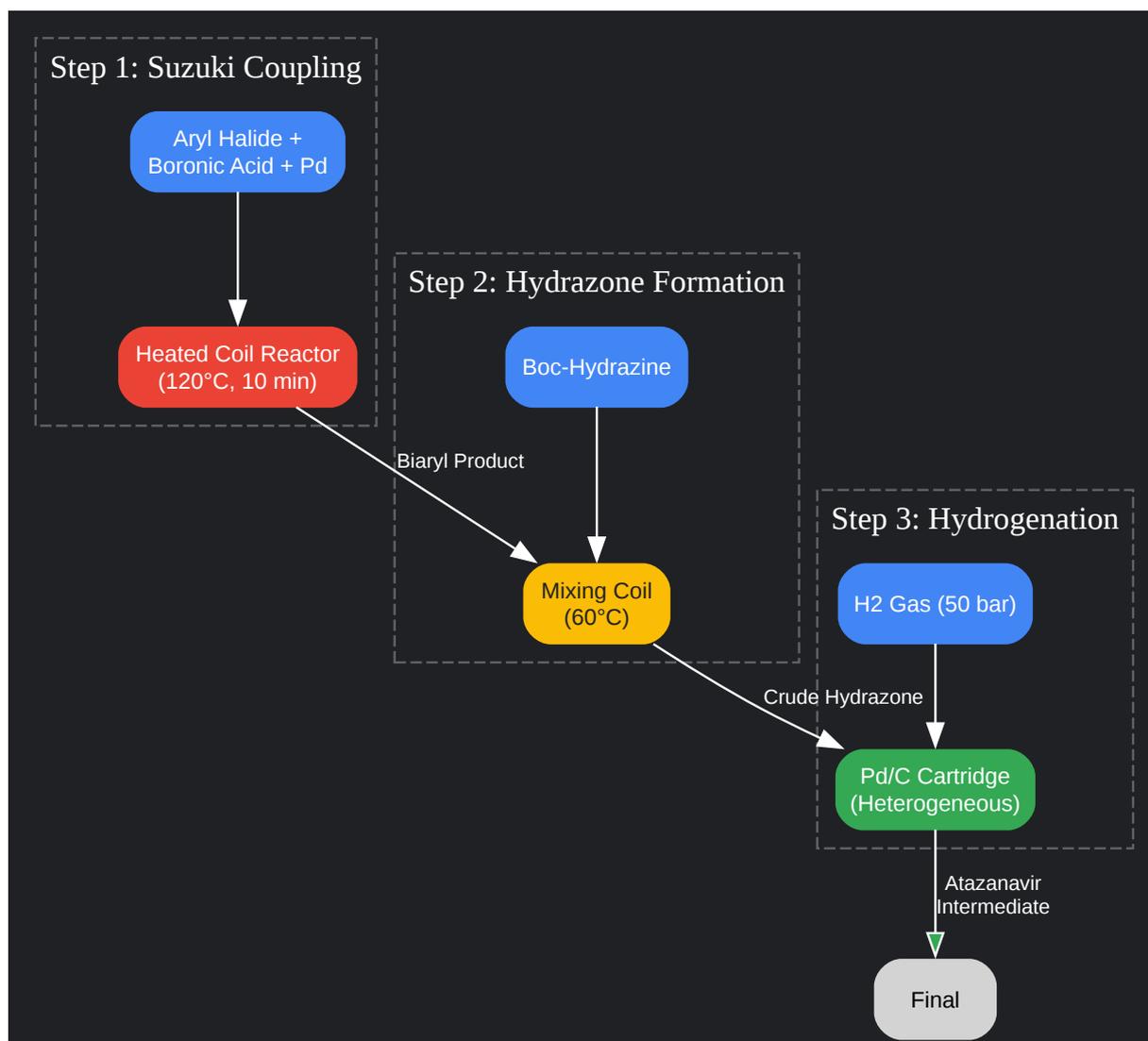
- Reactor: H-Cube® or packed bed reactor (Pd/C).
- Conditions: 50 bar  
  
, 50°C.
- Result: Reduction of the hydrazone to the chiral hydrazine.

### Comparative Data: Batch vs. Flow

Parameter	Batch Process	Continuous Flow Process	Improvement
Reaction Time (Total)	> 24 Hours	40 Minutes	36x Faster
Overall Yield	53%	74%	+21%
Intermediate Isolation	Required (2 isolations)	None (Telescoped)	Streamlined
Safety	High (Diazomethane handling)	Intrinsic (Small volume)	Risk Mitigated

(Data sourced from Kappe et al., Org. Biomol. Chem., 2013)[4][5]

## Workflow Diagram (Graphviz)



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Figure 2: Telescoped 3-step synthesis of the Atazanavir biaryl hydrazine intermediate.

## Troubleshooting & Critical Parameters (Expert Insights)

## Managing Precipitates (The "Killer" of Flow)

In the Atazanavir protocol, the hydrazone intermediate has low solubility.

- Solution: Do not cool the stream between Step 1 and Step 2. Maintain the system temperature  $>50^{\circ}\text{C}$ .
- Solvent Choice: Use Ethanol/Water mixtures which solubilize the inorganic salts from the Suzuki coupling while maintaining organic solubility.

## Diazomethane Permeation Control

In the Tube-in-Tube system (Module 1), the stoichiometry of diazomethane is controlled by the pressure of the inner channel.

- Guidance: Maintain a positive pressure differential (Inner  $>$  Outer) to ensure consistent flux. However, excessive pressure can cause bubble formation in the outer stream, disrupting the residence time distribution.
- Optimization: Use a back-pressure regulator (40-60 psi) on the outer channel to keep the solvent liquid and increase gas solubility.

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